(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal
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Overview
Description
“(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal” is an organic compound with the CAS Number: 338400-20-7. It has a molecular weight of 288.33 and its IUPAC name is (2E)-2- [ (4-methoxyphenyl)hydrazono]-3-oxo-3- (2-thienyl)propanal .
Molecular Structure Analysis
The InChI code of the compound is 1S/C14H12N2O3S/c1-19-11-6-4-10 (5-7-11)15-16-12 (9-17)14 (18)13-3-2-8-20-13/h2-9,15H,1H3/b16-12+ . This code provides a unique identifier for the compound and can be used to generate its 3D structure.Scientific Research Applications
Antimicrobial Activities
One significant area of research involving the compound (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal and its derivatives is their potential antimicrobial activities. For instance, derivatives synthesized from this compound have been evaluated for preliminary in vitro antibacterial and antifungal activity. Several derivatives demonstrated potent antimicrobial activity, indicating the compound's utility in developing new antimicrobial agents. The most active compounds showed significant growth inhibition of pathogens such as Candida albicans and Pseudomonas aeruginosa within hours, highlighting their potential as effective antimicrobial agents (Karanth et al., 2018).
Synthesis of Heterocycles
Another research application involves the synthesis of heterocyclic compounds. The compound serves as a key intermediate in creating various heterocyclic structures, demonstrating its versatility in synthetic organic chemistry. For example, its reaction with different reagents has led to the synthesis of novel heterocycles with potential biological activities. This capability to form complex structures makes it a valuable starting material for synthesizing compounds with diverse biological and pharmacological properties (Mohamed et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
(E)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-11-6-4-10(5-7-11)15-16-12(9-17)14(18)13-3-2-8-20-13/h2-9,17H,1H3/b12-9+,16-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOOQJBNVDSVCS-LVPQYRJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=N/C(=C/O)/C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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